molecular formula C9H9NO B1603147 5-Methylisoindolin-1-one CAS No. 65399-03-3

5-Methylisoindolin-1-one

Cat. No.: B1603147
CAS No.: 65399-03-3
M. Wt: 147.17 g/mol
InChI Key: AHKBMKCIJLCNIH-UHFFFAOYSA-N
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Description

5-Methylisoindolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methyl group at the 5-position of the isoindolinone ring can influence the compound’s chemical properties and biological activities.

Mechanism of Action

Target of Action

5-Methylisoindolin-1-one is a heterocyclic compound that has shown potential in interacting with various biological targets. It has been found to have high binding affinity with the Cyclin-dependent kinase 7 (CDK7) , a protein kinase that plays a crucial role in cell cycle regulation and transcription. Additionally, it has also been suggested to interact with the human dopamine receptor D2 , which plays a significant role in the dopaminergic system of the brain .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, when interacting with CDK7, it binds to the active amino acid residues of the kinase, potentially inhibiting its activity . This could lead to the disruption of cell cycle progression and transcription processes, thereby exerting anti-cancer effects. Similarly, when interacting with the dopamine receptor D2, it binds to the main amino acid residues at its allosteric binding site , potentially modulating the dopaminergic signaling.

Biochemical Pathways

The inhibition of CDK7 could disrupt the cell cycle, leading to cell cycle arrest and apoptosis, thereby exerting anti-cancer effects . On the other hand, modulation of dopamine receptor D2 could influence dopaminergic signaling, potentially impacting neurological processes .

Pharmacokinetics

In silico studies suggest that isoindolin-1-ones, in general, exhibit good pharmacokinetic parameters . These studies often consider factors such as absorption, distribution, metabolism, and excretion (ADME), as well as bioavailability. Further experimental studies are needed to confirm these predictions and provide a more comprehensive understanding of the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. Its potential inhibitory effect on CDK7 could lead to cell cycle arrest and apoptosis, contributing to its anti-cancer properties . Meanwhile, its potential modulation of dopamine receptor D2 could impact dopaminergic signaling, potentially influencing neurological processes .

Biochemical Analysis

Biochemical Properties

5-Methylisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), an enzyme crucial for cell cycle regulation . The interaction between this compound and CDK7 involves conventional hydrogen bonding with active amino acid residues, which inhibits the enzyme’s activity and affects cell cycle progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has shown potential as an anti-cancer agent by inhibiting CDK7, which leads to the disruption of the cell cycle in cancer cells . This inhibition can result in reduced cell proliferation and increased apoptosis in cancerous cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of CDK7 is a prime example, where it binds to the enzyme’s active site, preventing its normal function . This binding interaction is facilitated by hydrogen bonds and other molecular forces, leading to enzyme inhibition and subsequent changes in gene expression and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits, such as anti-cancer activity, without significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via active transport mechanisms and distributed to target sites where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisoindolin-1-one can be achieved through several methods. One common approach involves the use of multicomponent reactions. For example, a three-component reaction involving isonitrile, amine, and methyl 2-formylbenzoate can be used to synthesize isoindolinone derivatives . Another method involves ultrasonic-assisted synthesis, which provides a facile route to access isoindolin-1-ones under ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that can be performed under mild conditions. The use of catalysts such as phenylphosphonic acid can enhance the efficiency of the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

5-Methylisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted isoindolinones, which can be further utilized in various synthetic applications.

Scientific Research Applications

5-Methylisoindolin-1-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Isoindolin-1-one: The parent compound without the methyl group at the 5-position.

    N-Methylisoindolin-1-one: A derivative with a methyl group on the nitrogen atom.

    5-Chloroisoindolin-1-one: A derivative with a chlorine atom at the 5-position.

Uniqueness

5-Methylisoindolin-1-one is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its analogs.

Properties

IUPAC Name

5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKBMKCIJLCNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622223
Record name 5-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65399-03-3
Record name 5-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2,3-dihydro-1H-isoindol-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Step 1 A mixture of 5-methylisoindoline-1,3-dione (5.00 g, 31.0 mmol) and tin shavings (8.84 g, 74.5 mmol) in acetic acid (30 mL) and concentrated hydrochloric acid (15 mL) was heated at reflux for 3 h. The hot solution was filtered and the residual tin shavings were washed with acetic acid. The filtrate was concentrated and the residue was diluted with DCM (200 mL), and washed with water (20 mL) and brine (20 mL), dried and concentrated. The precipitate which formed during the concentration was collected by filtration and washed with DCM (5 mL) and dried under vacuum to give 5-methylisoindolin-1-one (2.3 g, 50%). 1H NMR (400 MHz, chloroform-d) δ 7.70 (1H, d, J=7.77 Hz), 7.43 (1H, s), 7.35 (1H, d, J=7.77 Hz), 4.46 (2H, s), 2.48 (3H, s). Mass spectrum m/z 148.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Methyl-2-(phenyl-allyl)-2,3-dihydro-isoindol-1-one (3.64 g, 14.61 mmol) was taken up in a 50/50 mixture of ethanol-3M HCl (100 mL) and heated to 80° C. for 12 h. The reaction mixture was cooled and the ethanol was removed under reduced pressure. The aqueous layer was extracted three times with ethyl acetate and the combined organic layers were washed with water, brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was isolated by flash chromatography. (1:1 hexane/ethyl acetate) Yield 1.40 g. 1H NMR (CDCl3, 300 MHz): δ 2.51 (s, 3H), 4.48 9s, 2H), 7.27-7.36 (m, 2H), 7.75 (d, J=8 Hz, 1H).
Name
5-Methyl-2-(phenyl-allyl)-2,3-dihydro-isoindol-1-one
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
9s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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